molecular formula C25H21BrNO2P B3242684 [(3-Nitrophenyl)methyl]triphenylphosphanium bromide CAS No. 1530-41-2

[(3-Nitrophenyl)methyl]triphenylphosphanium bromide

Cat. No.: B3242684
CAS No.: 1530-41-2
M. Wt: 478.3 g/mol
InChI Key: KMHNBWHLNJDFPF-UHFFFAOYSA-M
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Description

[(3-Nitrophenyl)methyl]triphenylphosphanium bromide is an organophosphorus compound with the molecular formula C25H21BrNO2P. It is a white solid that is soluble in polar organic solvents. This compound is a bromide salt of a phosphonium cation and is used in various chemical reactions and scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(3-Nitrophenyl)methyl]triphenylphosphanium bromide is synthesized by treating triphenylphosphine with 3-nitrobenzyl bromide. The reaction typically occurs in a polar organic solvent such as acetonitrile or dichloromethane. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

[(3-Nitrophenyl)methyl]triphenylphosphanium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common.

    Wittig Reactions: It is used as a precursor to methylenetriphenylphosphorane, which is a key reagent in Wittig reactions for the synthesis of alkenes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Bases: Strong bases such as butyllithium are used to generate methylenetriphenylphosphorane from this compound.

    Solvents: Polar organic solvents like acetonitrile, dichloromethane, and tetrahydrofuran are commonly used.

Major Products

    Methylenetriphenylphosphorane: Formed by treating this compound with a strong base.

    Substituted Phosphonium Salts: Formed through nucleophilic substitution reactions.

Scientific Research Applications

[(3-Nitrophenyl)methyl]triphenylphosphanium bromide has several applications in scientific research:

    Chemistry: Used in the synthesis of alkenes via Wittig reactions.

    Biology: Employed in studies involving phosphonium salts and their biological activities.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of various organic compounds and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [(3-Nitrophenyl)methyl]triphenylphosphanium bromide involves its ability to form reactive intermediates such as methylenetriphenylphosphorane. This intermediate can react with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Methyltriphenylphosphonium Bromide: Similar in structure but lacks the nitro group on the phenyl ring.

    Ethyltriphenylphosphonium Bromide: Contains an ethyl group instead of a 3-nitrophenyl group.

    (4-Nitrobenzyl)triphenylphosphonium Bromide: Similar structure but with the nitro group in the para position.

Uniqueness

[(3-Nitrophenyl)methyl]triphenylphosphanium bromide is unique due to the presence of the nitro group in the meta position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its solubility and interaction with other molecules.

Properties

IUPAC Name

(3-nitrophenyl)methyl-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO2P.BrH/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHNBWHLNJDFPF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrNO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466390
Record name [(3-Nitrophenyl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1530-41-2
Record name NSC64106
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(3-Nitrophenyl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-nitrobenzylbromide (5 gm, 23 mmol) and triphenylphosphine (6.1 gm, 23 mmol) were stirred in toluene at 75° C. for 6 hr. After cooling to rt, the crystalline product was isolated by filtration. The product was washed with toluene and dried in vacuo.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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